![molecular formula C22H15ClN4O5S B1222009 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester is a member of pyrazoles and a ring assembly.
Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Compounds Synthesis
The reactivity and structural uniqueness of certain pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), have been leveraged as building blocks in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and diverse spiropyrroles, indicating the potential use of similar structures, including 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, in the synthesis of a wide range of heterocycles and dyes (Gomaa & Ali, 2020).
2. Study of Thiophene Analogs
Thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated, signifying the importance of thiophene structures in researching potential carcinogenicity and the chemistry of aromatic organic carcinogens. This points towards the relevance of compounds like 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester in the study and synthesis of biologically active molecules (Ashby et al., 1978).
3. Synthesis of Anticancer Agents
Derivatives of cinnamic acid, which have structural similarities to the pyrazolecarboxylic acid esters, have been extensively researched for their anticancer properties. The 3-phenyl acrylic acid functionality in cinnamic acids, similar to the phenyl group in 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid, offers multiple reactive sites, indicating the potential of such structures in synthesizing anticancer agents (De, Baltas, & Bedos-Belval, 2011).
4. Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole heterocycles, integral in the structure of 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, are recognized for their broad spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory properties. This suggests the potential application of such compounds in medicinal chemistry and drug design (Dar & Shamsuzzaman, 2015).
5. Applications in Inflammation and Cancer Therapy
Certain derivatives of caffeic acid, structurally related to pyrazolecarboxylic acid esters, have been reviewed for their therapeutic applications in inflammation and cancer. The study highlights the potential molecular targets and suggests the importance of further clinical studies, indicating the relevance of similar compounds for therapeutic use (Murtaza et al., 2014).
Eigenschaften
Produktname |
2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester |
|---|---|
Molekularformel |
C22H15ClN4O5S |
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
[2-(4-chloro-3-nitroanilino)-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C22H15ClN4O5S/c23-16-9-8-14(11-18(16)27(30)31)24-21(28)13-32-22(29)19-12-17(20-7-4-10-33-20)25-26(19)15-5-2-1-3-6-15/h1-12H,13H2,(H,24,28) |
InChI-Schlüssel |
LLXMFGUPTWJCFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)OCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



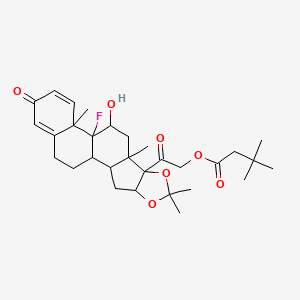
![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)
![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)

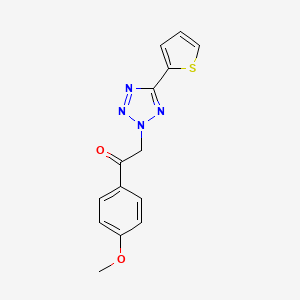

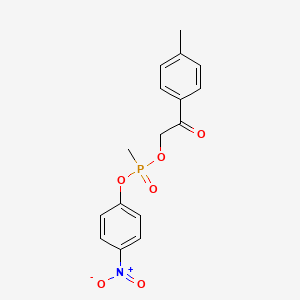

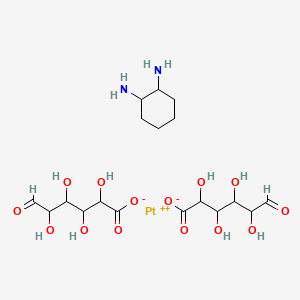
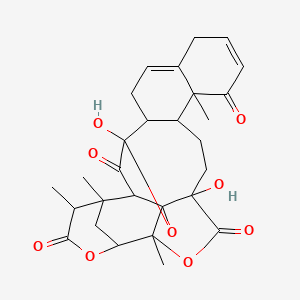
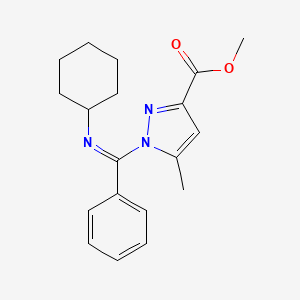


![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/no-structure.png)